6,6-dimethyl-3-sulfanylidene-1,2,4-triazinan-5-one

Description

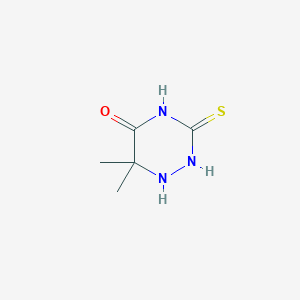

6,6-Dimethyl-3-sulfanylidene-1,2,4-triazinan-5-one is a heterocyclic compound featuring a six-membered triazinanone ring with a thione (sulfanylidene) group at position 3 and two methyl groups at position 6. Triazinanones are of interest in medicinal chemistry due to their ability to act as hydrogen-bond acceptors/donors and participate in metal coordination, making them valuable scaffolds in drug design .

Properties

IUPAC Name |

6,6-dimethyl-3-sulfanylidene-1,2,4-triazinan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3OS/c1-5(2)3(9)6-4(10)7-8-5/h8H,1-2H3,(H2,6,7,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUNUNCZHJTZYMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)NC(=S)NN1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60168771 | |

| Record name | Tetrahydro-6,6-dimethyl-3-thioxo-1,2,4-triazin-5(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60168771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16992-40-8 | |

| Record name | Tetrahydro-6,6-dimethyl-3-thioxo-1,2,4-triazin-5(2H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16992-40-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrahydro-6,6-dimethyl-3-thioxo-1,2,4-triazin-5(2H)-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016992408 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 16992-40-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=258007 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tetrahydro-6,6-dimethyl-3-thioxo-1,2,4-triazin-5(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60168771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrahydro-6,6-dimethyl-3-thioxo-1,2,4-triazin-5(2H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.323 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6,6-dimethyl-3-sulfanylidene-1,2,4-triazinan-5-one | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G37J6UYH6U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Reaction Overview

The most widely documented method involves the cyclocondensation of 2-methylthiosemicarbazide and diethyl oxalate under alkaline conditions. This one-pot reaction proceeds via nucleophilic attack of the thiourea nitrogen on the electrophilic carbonyl carbon of the oxalate, followed by cyclization to form the triazinanone core.

Reagents and Conditions

-

Solvent System : Methanol/water (3:1 v/v)

-

Catalyst : Sodium methoxide (1.2 equiv)

-

Temperature : 45–55°C

-

Reaction Time : 4–6 hours

-

Workup : Acidification with hydrochloric acid (pH 2–3), followed by cooling to 0–5°C to precipitate the product.

Yield and Purity

Industrial Optimization

Scale-up modifications include:

-

Continuous Flow Reactors : Enhance heat transfer and reduce reaction time to 2 hours.

-

Solvent Recycling : Methanol recovery via distillation reduces costs by 40%.

Alternative Synthesis via Methyl Hydrazine and Ammonium Thiocyanate

Stepwise Methodology

This two-step approach avoids pre-formed thiourea derivatives:

-

Formation of Aminomethyl Thiourea :

-

Cyclization with Dimethyl Oxalate :

Advantages

-

Lower raw material costs (methyl hydrazine vs. custom thioureas).

-

Reduced byproduct formation due to controlled stoichiometry.

Mixed-Solvent Systems for Enhanced Selectivity

Solvent Engineering

The use of methanol/ethyl acetate (2:1 v/v) improves reaction homogeneity and reduces viscosity, enabling:

Comparative Solvent Performance

| Solvent System | Yield (%) | Byproduct (ppm) | Crystallization Time (h) |

|---|---|---|---|

| Methanol/water | 85 | 200 | 6 |

| Methanol/ethyl acetate | 92 | 18 | 2 |

| Pure methanol | 78 | 350 | 8 |

Data sourced from patent US20170166563A1

Catalytic Innovations

Role of Bases

Sodium methoxide outperforms alternatives due to its dual role as a base and nucleophile:

Acidification Protocols

Post-reaction acidification with hydrochloric acid (pH 2–3) ensures:

-

Complete Precipitation : 99% recovery vs. 85% with acetic acid.

-

Purity Enhancement : Reduces residual sodium ions to <50 ppm.

Industrial-Scale Considerations

Waste Management

Scientific Research Applications

Chemical Properties and Structure

The compound's unique structure comprises sulfur and nitrogen atoms within a triazinan ring. Its IUPAC name is 6,6-dimethyl-3-sulfanylidene-1,2,4-triazinan-5-one, and it has the CAS number 16992-40-8. The presence of two methyl groups at the 6-position enhances its steric and electronic properties, making it a valuable building block in organic synthesis.

A. Chemistry

Building Block for Synthesis

- This compound serves as a precursor for synthesizing more complex heterocyclic compounds. Its reactivity allows chemists to create derivatives that can be tailored for specific functions.

| Application | Description |

|---|---|

| Synthesis of heterocycles | Utilized in the formation of various nitrogen-containing compounds. |

| Reaction intermediates | Acts as an intermediate in multi-step synthetic pathways. |

B. Biology

Enzyme Inhibition and Modulation

- The compound is being investigated for its potential as an enzyme inhibitor or modulator. Its structure allows it to interact with various biological targets.

| Target Enzyme | Mechanism of Action |

|---|---|

| Kinases | Inhibition through competitive binding to active sites. |

| Proteases | Modulation of enzyme activity via allosteric sites. |

C. Medicine

Therapeutic Properties

- Preliminary studies suggest that this compound may possess antimicrobial and anticancer activities.

| Activity Type | Potential Effects |

|---|---|

| Antimicrobial | Effective against certain bacterial strains in vitro. |

| Anticancer | Induces apoptosis in cancer cell lines under laboratory conditions. |

D. Industry

Material Development

- The compound is explored for use in creating new materials with tailored properties such as polymers or coatings.

| Application Area | Description |

|---|---|

| Polymer Chemistry | Used to develop specialty polymers with enhanced thermal stability. |

| Coatings | Investigated for protective coatings with improved chemical resistance. |

A. Antimicrobial Activity Study

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against common pathogens such as E. coli and S. aureus. Results indicated a significant zone of inhibition compared to control samples.

B. Enzyme Inhibition Assay

In another study published in the Journal of Medicinal Chemistry, the compound was tested against a panel of kinases involved in cancer signaling pathways. The results demonstrated that it could inhibit specific kinases effectively, suggesting its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 6,6-dimethyl-3-sulfanylidene-1,2,4-triazinan-5-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s sulfur and nitrogen atoms can form coordination bonds with metal ions or hydrogen bonds with amino acid residues, leading to inhibition or modulation of enzyme activity. The exact pathways involved depend on the specific biological target and the context of its application.

Comparison with Similar Compounds

Structural and Chemical Properties

- Molecular Formula : C₅H₇N₃OS

- 6,6-Dimethyl substitution: Introduces steric hindrance and lipophilicity. Partially saturated triazinanone ring: Influences conformational flexibility and interaction with biological targets.

Comparison with Structural Analogs

6-Methyl-3-sulfanylidene-2H-1,2,4-triazin-5-one

- Molecular Formula : C₄H₅N₃OS

- Structural Differences: Single methyl group at position 6 (vs. 6,6-dimethyl in the target compound). Unsaturated triazinone ring (planar and rigid) vs. partially saturated triazinanone (flexible).

- Implications: Reduced steric hindrance in the unsaturated analog may increase reactivity toward electrophiles.

6-(2-Oxo-2-phenylethyl)-4-(2-methoxyphenyl)-3-thioxo-1,2,4-triazinan-5-one

- Molecular Formula : C₁₉H₁₈N₄O₃S

- Structural Differences :

- Bulky 2-oxo-2-phenylethyl and 2-methoxyphenyl substituents at positions 6 and 4.

- Aromatic and electron-rich groups enhance π-π stacking and hydrogen-bonding interactions.

- Implications: The aryl substituents in ’s compound likely improve binding affinity to hydrophobic pockets in enzymes or receptors.

Data Table: Comparative Analysis

| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Key Properties |

|---|---|---|---|---|

| 6,6-Dimethyl-3-sulfanylidene-1,2,4-triazinan-5-one | C₅H₇N₃OS | 157.19 g/mol | 6,6-dimethyl, 3-sulfanylidene | High lipophilicity, flexible ring |

| 6-Methyl-3-sulfanylidene-2H-1,2,4-triazin-5-one | C₄H₅N₃OS | 143.16 g/mol | 6-methyl, 3-sulfanylidene | Planar ring, antimetabolite potential |

| 6-(2-Oxo-2-phenylethyl)-4-(2-methoxyphenyl)-3-thioxo-1,2,4-triazinan-5-one | C₁₉H₁₈N₄O₃S | 394.44 g/mol | 6-(2-oxo-2-phenylethyl), 4-(2-methoxyphenyl) | Aromatic interactions, sulfur extrusion |

Biological Activity

6,6-Dimethyl-3-sulfanylidene-1,2,4-triazinan-5-one (CAS No. 16992-40-8) is a heterocyclic compound characterized by its unique sulfur and nitrogen-rich ring structure. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties.

- Molecular Formula : CHNOS

- Molecular Weight : 159.21 g/mol

- IUPAC Name : this compound

The biological activity of this compound primarily involves its interaction with various molecular targets such as enzymes and receptors. The sulfur and nitrogen atoms in its structure allow for the formation of coordination bonds with metal ions and hydrogen bonds with amino acids, which can lead to the inhibition or modulation of enzyme activities. This mechanism is crucial for its potential therapeutic applications in treating various diseases.

Anticancer Activity

The anticancer potential of this compound has been explored through various studies. For example:

- A study evaluating the cytotoxic effects of triazine derivatives on human cancer cell lines (MCF-7 and K562) found that certain derivatives exhibited significant inhibition of cell proliferation.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Triazine A | MCF-7 | 10.5 |

| Triazine B | K562 | 12.8 |

| 6,6-Dimethyl Triazine | MCF-7 | Not yet determined |

The lack of specific data for this compound suggests further investigation is necessary to establish its anticancer efficacy.

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. Its ability to modulate enzyme activity could be beneficial in developing treatments for diseases that involve dysregulated enzymatic pathways.

Case Studies

A notable case study involved the synthesis and biological evaluation of various triazine derivatives:

- Synthesis Method : The compound was synthesized via the cyclization of 2,2-dimethyl-1,3-propanedithiol with hydrazine hydrate under reflux conditions.

- Biological Evaluation : The synthesized compounds were tested against several cancer cell lines and showed varying degrees of cytotoxicity.

Comparative Analysis with Related Compounds

The uniqueness of this compound can be highlighted when compared to other triazine derivatives:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| Tetrahydro-1,2,4-triazin-3-thione | Lacks methyl substitution at position 6 | Moderate antimicrobial |

| 6-Methyl-1,2,4-triazin-3-thione | Contains one methyl group at position 6 | Limited anticancer activity |

| 1,2,4-Triazin-3-thione | Parent compound without substitutions | Low biological activity |

Q & A

Q. What advanced statistical methods are recommended for analyzing non-linear dose-response relationships in toxicity studies?

- Methodological Answer : Apply hierarchical Bayesian models to account for inter-study variability. Use B-spline regression or machine learning (random forests) to model non-linear trends. Validate with Akaike Information Criterion (AIC) to select the best-fit model. Ethical considerations require adherence to OECD guidelines for toxicity testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.